molecular formula C11H11F3O2 B3098798 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one CAS No. 1343298-84-9

2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one

Cat. No.: B3098798
CAS No.: 1343298-84-9
M. Wt: 232.2 g/mol
InChI Key: MZRIQQFUIBSBEB-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one (CAS 1343298-84-9) is a high-purity chemical compound supplied for research and further manufacturing applications. This aromatic ketone, with the molecular formula C11H11F3O2 and a molecular weight of 232.20 g/mol, is characterized by the presence of a trifluoromethoxy group and an isobutyrophenone backbone . Compounds featuring the trifluoromethoxy substituent are of significant interest in medicinal and agricultural chemistry due to the potential for enhanced metabolic stability, lipophilicity, and bioavailability that the fluorine atoms can impart . As a building block, this ketone serves as a versatile intermediate in organic synthesis, particularly in the development of novel active molecules. Its structure suggests utility in multi-step synthetic routes, including potential use as a precursor for more complex heterocyclic systems or functionalized materials. Researchers are advised to handle this material with appropriate safety precautions. This product is strictly for Research Use Only (RUO) and is not approved for human, veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRIQQFUIBSBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one typically involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solution, followed by acidification to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethoxy group efficiently. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The trifluoromethoxy group enhances its reactivity, allowing for selective functionalization in synthetic pathways.

Pharmaceutical Development

This compound has been studied for its potential applications in drug development. Specifically, it acts as an intermediate in the synthesis of pharmacologically active compounds. For instance, it has been utilized in the synthesis of fenfluramine, an anorectic drug used for weight management . The trifluoromethoxy group contributes to the compound's biological activity, enhancing its binding affinity to specific receptors.

Agrochemicals

In the field of agrochemicals, this compound is explored for its potential use in developing herbicides and pesticides. The trifluoromethoxy substituent can improve the efficacy and selectivity of agrochemical formulations, making them more effective against target pests while minimizing environmental impact.

Materials Science

The compound is also investigated for applications in materials science, particularly in the development of advanced materials with tailored properties. Its unique chemical structure allows for the incorporation into polymer matrices or as a modifier to enhance material performance.

Case Study 1: Synthesis of Fenfluramine

A notable application of this compound is its role as an intermediate in synthesizing fenfluramine. The process involves reacting this ketone with various reagents under controlled conditions to yield fenfluramine with high purity and yield . This case highlights the compound's significance in pharmaceutical chemistry.

Case Study 2: Development of Agrochemicals

Research has indicated that incorporating trifluoromethoxy groups into agrochemical structures can enhance their biological activity. Studies demonstrated that derivatives of this compound exhibited improved herbicidal properties compared to their non-fluorinated counterparts, showcasing the compound's potential in agricultural applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃O, CF₃): Enhance thermal stability and resistance to metabolic degradation compared to hydroxyl or methoxy groups .
  • Synthetic Methods :
    • Grignard reactions are common for introducing alkyl ketone groups (e.g., 2-methylpropan-1-one) .
    • Piperazinyl derivatives require nucleophilic substitution or coupling reactions, reflecting the need for specialized reagents .
Physical Properties
  • 2-Methyl-1-(4-trifluoromethyl-phenyl)-propan-1-one : HRMS (ESI): m/z 348.1318 (calculated), 348.1324 (observed) .
  • 2-Methyl-1-(2,4,6-trihydroxy-phenyl)-propan-1-one : NMR data (¹H: δ 5.81 ppm, ¹³C: δ 210.3 ppm) confirm ketone and aromatic hydroxyl groups .
  • Piperazinyl Derivatives : HPLC purity >97%, with ESIMS/HRMS validating structural accuracy .

Substituent Impact on Drug Design

  • Trifluoromethoxy vs.
  • Amino vs. Ketone Groups: Amino substituents (e.g., methylamino) introduce basicity, affecting solubility and receptor interactions .

Biological Activity

2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one is an organic compound notable for its unique trifluoromethoxy group, which significantly influences its chemical properties and biological activity. The compound's molecular formula is C12H12F3O2, with a molecular weight of approximately 216.20 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • A trifluoromethoxy group attached to a phenyl ring.
  • A propan-1-one backbone.

This configuration enhances the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially influencing metabolic pathways and cellular regulation.
  • Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for drug development against various pathogens .
  • Pharmacological Effects : Investigations into the pharmacological properties indicate potential anti-inflammatory and analgesic effects, further supporting its therapeutic applications .

The mechanism of action for this compound involves:

  • Interaction with Molecular Targets : The trifluoromethoxy group enhances the compound's reactivity, allowing it to modulate enzyme activity or bind to receptors, affecting various biochemical pathways.
  • Biochemical Pathways Impacted : The specific pathways influenced by this compound can vary but may include metabolic processes and signal transduction pathways critical for cellular function .

Research Findings and Case Studies

A review of relevant studies highlights the following findings regarding the biological activity of this compound:

StudyFindings
Leung et al. (2020)Identified compounds with similar structures showing selective antibacterial activity against N. meningitidis and H. influenzae. The presence of trifluoromethyl groups was crucial for activity .
MDPI Review (2022)Discussed the role of trifluoromethyl groups in enhancing drug potency across various pharmacological contexts, indicating that such modifications could lead to improved therapeutic agents .
PMC Article (2022)Reported on structure–activity relationships for new compounds, emphasizing that substitutions like trifluoromethyl can significantly affect biological efficacy .

Applications in Drug Discovery

Due to its unique properties, this compound is being explored in various fields:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting specific diseases.
  • Biochemical Probes : Investigated for its potential as a biochemical probe in research settings to understand enzyme mechanisms and cellular processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-Methyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one?

  • Methodology : Use Friedel-Crafts acylation with 3-trifluoromethoxybenzene and isobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC and optimize stoichiometry (1.2:1 molar ratio of acyl chloride to aromatic substrate). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ketone .
  • Key Considerations : Control reaction temperature (0–5°C) to minimize side reactions like polyacylation. Confirm purity via NMR (¹H/¹³C) and GC-MS .

Q. How can spectroscopic discrepancies in characterizing the trifluoromethoxy group be resolved?

  • Approach : Combine ¹⁹F NMR (δ -58 to -62 ppm for CF₃O) with high-resolution mass spectrometry (HRMS) to distinguish trifluoromethoxy from isomeric groups like trifluoromethyl ethers. For crystallographic validation, use SHELX software for structure refinement against single-crystal X-ray data .
  • Troubleshooting : If ¹H NMR shows unexpected splitting, check for rotational barriers in the trifluoromethoxy group using variable-temperature NMR .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions versus reductions?

  • Experimental Design : Compare LiAlH₄-mediated reduction (yielding secondary alcohol) with nucleophilic attack by amines (e.g., piperidine) under basic conditions. Monitor intermediates via in situ IR spectroscopy to track carbonyl conversion. Use DFT calculations (B3LYP/6-31G*) to model transition states and explain selectivity .
  • Data Contradictions : If reduction yields unexpected byproducts, evaluate steric hindrance from the methyl group using X-ray crystallography to confirm spatial constraints .

Q. How does the trifluoromethoxy group influence biological activity compared to analogs (e.g., chloro or methoxy substituents)?

  • Methodology : Synthesize analogs (e.g., 3-chloro or 3-methoxy derivatives) and test in enzyme inhibition assays (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to compare binding affinities. Corrogate bioactivity with Hammett σ constants to quantify electronic effects .
  • Key Findings : The trifluoromethoxy group’s electron-withdrawing nature enhances metabolic stability but may reduce membrane permeability compared to methoxy analogs .

Analytical and Structural Questions

Q. What crystallographic challenges arise in resolving the compound’s conformation?

  • Protocol : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Address disorder in the trifluoromethoxy group by applying restraints to thermal parameters .
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O contacts) .

Q. How can conflicting LC-MS data for degradation products be reconciled?

  • Strategy : Perform forced degradation (acid/base/oxidative stress) and analyze via LC-HRMS/MS. Use isotope pattern matching to differentiate fragmentation pathways. For ambiguous peaks, synthesize proposed degradants (e.g., hydroxylated derivatives) for direct comparison .

Comparative and Mechanistic Studies

Q. Why does the compound exhibit unique stability under oxidative conditions compared to non-fluorinated analogs?

  • Hypothesis Testing : Conduct kinetic studies (e.g., Arrhenius plots) using KMnO₄ as oxidant. Characterize products via ¹⁹F NMR to track CF₃O retention. Compare with DFT-computed bond dissociation energies (C–F vs. C–H) to rationalize stability .

Q. What role does the methyl group play in modulating steric and electronic effects in cross-coupling reactions?

  • Experimental Analysis : Perform Suzuki-Miyaura coupling with aryl boronic acids. Vary methyl group position (e.g., 2-methyl vs. 4-methyl analogs) and measure reaction rates. Use X-ray crystallography to correlate steric bulk with catalytic turnover .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.